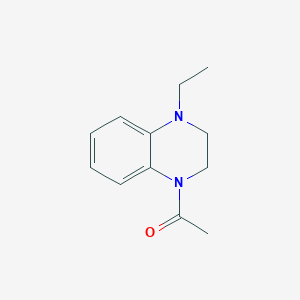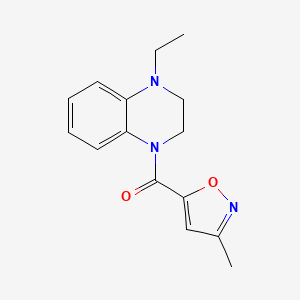
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a compound that has been extensively studied for its potential pharmacological applications. It is a synthetic compound that belongs to the family of quinoxaline derivatives. This compound has shown promising results in various scientific studies, and its potential applications in the field of medicine and biochemistry have been widely explored.
作用机制
The exact mechanism of action of 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It has also been shown to exhibit anticonvulsant activity by modulating the activity of various neurotransmitters in the brain.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone in lab experiments is its well-established synthesis method. It can be synthesized in high yield with good purity, making it a suitable compound for various pharmacological studies. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the laboratory.
未来方向
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has shown promising results in various scientific studies. There are several future directions that can be explored to further understand the potential applications of this compound. Some of these future directions include:
1. Investigating the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
2. Studying the mechanism of action of this compound in more detail to better understand its pharmacological effects.
3. Exploring the potential applications of this compound in the field of cancer research.
4. Investigating the potential applications of this compound in the treatment of infectious diseases, such as tuberculosis and malaria.
5. Developing new synthetic methods for the production of this compound to improve its yield and purity.
In conclusion, this compound is a compound that has shown promising results in various scientific studies. Its potential applications in the field of medicine and biochemistry have been widely explored, and there are several future directions that can be explored to further understand the potential applications of this compound.
合成方法
The synthesis of 1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone is a well-established process. It can be synthesized through the condensation reaction of 4-ethyl-1,2-diamine and ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield with good purity.
科学研究应用
1-(4-Ethyl-2,3-dihydroquinoxalin-1-yl)ethanone has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
属性
IUPAC Name |
1-(4-ethyl-2,3-dihydroquinoxalin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-3-13-8-9-14(10(2)15)12-7-5-4-6-11(12)13/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOFQIKOGVHMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-[(5-oxo-4-propyl-1H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B7562241.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)
![4-[3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoyl]-3-propan-2-ylpiperazin-2-one](/img/structure/B7562269.png)
![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)


![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B7562337.png)


![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(3-morpholin-4-ylbutan-2-yl)acetamide](/img/structure/B7562362.png)